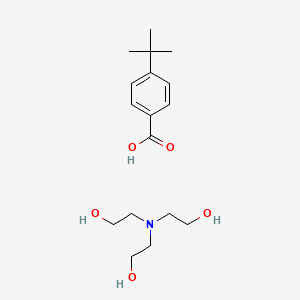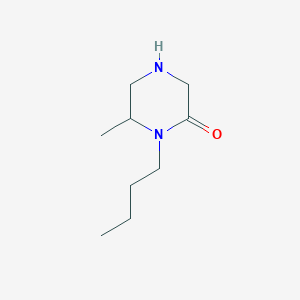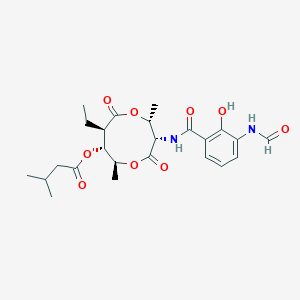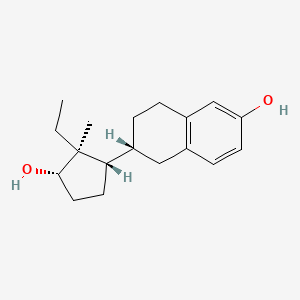![molecular formula C26H56N2+2 B13755817 Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B13755817.png)
Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium is a quaternary ammonium compound known for its surfactant properties. This compound is characterized by its long hydrophobic tail and a positively charged head, making it effective in reducing surface tension and acting as an antimicrobial agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium typically involves the quaternization of tertiary amines. One common method is the reaction of octadec-9-enylamine with trimethylamine in the presence of a suitable solvent under controlled temperature and pressure conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylazaniumyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxides, amines, and substituted quaternary ammonium compounds .
Wissenschaftliche Forschungsanwendungen
Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture studies as an antimicrobial agent to prevent contamination.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Wirkmechanismus
The mechanism of action of Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium involves its interaction with cell membranes. The hydrophobic tail inserts into the lipid bilayer, disrupting the membrane structure, while the positively charged head interacts with negatively charged components of the cell membrane. This leads to cell lysis and death of microbial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyldioctadecylammonium chloride
- Dimethyloctadecyl (3-trimethoxysilylpropyl)ammonium chloride
- 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
Uniqueness
Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds .
Eigenschaften
Molekularformel |
C26H56N2+2 |
|---|---|
Molekulargewicht |
396.7 g/mol |
IUPAC-Name |
dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium |
InChI |
InChI=1S/C26H56N2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-28(5,6)26-23-24-27(2,3)4/h14-15H,7-13,16-26H2,1-6H3/q+2 |
InChI-Schlüssel |
ULUNCMFJWNXLEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)CCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


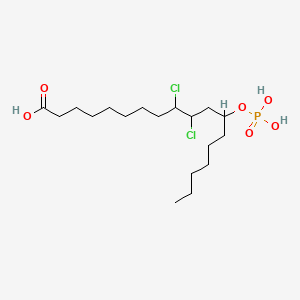
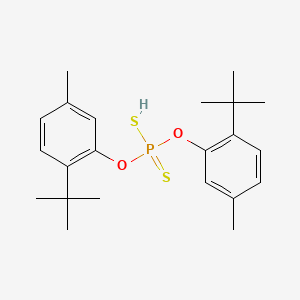
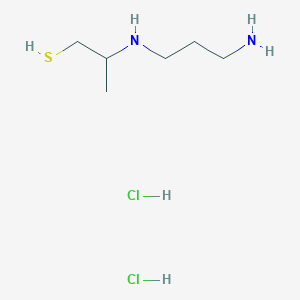
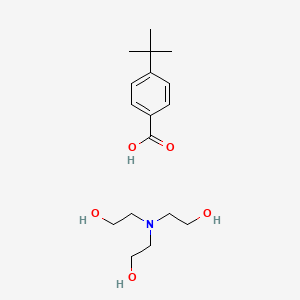
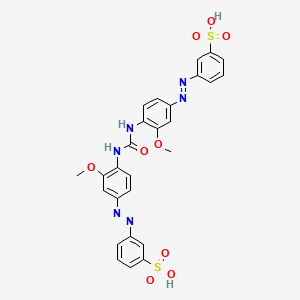
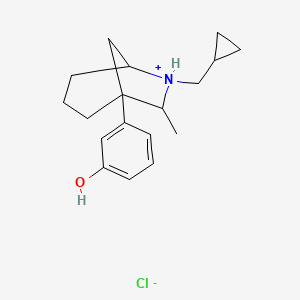
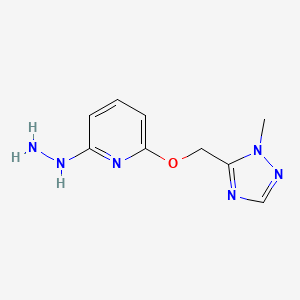
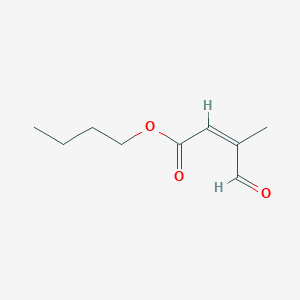
![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
